Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate
Overview
Description
“Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate” is a chemical compound with the molecular formula C8H7N3O3 . It’s a product offered by several chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” can be found in databases like PubChem . The compound has a molecular weight of 193.16 .Physical and Chemical Properties Analysis
“this compound” has physical and chemical properties typical of a compound with its molecular structure . More specific properties like melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Synthesis and Imaging Applications : A study by Wang et al. (2014) discusses the synthesis of carbon-11-labeled 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds are potential PET tracers for imaging p38α mitogen-activated protein kinase, an important target in cancer and neurodegenerative diseases.
Antiproliferative Activities in Cancer Research : The antiproliferative activities of novel pyrrolo[2,1-f][1,2,4]triazine derivatives against human tumor cells were explored in a study by Zhang et al. (2018). The synthesized compounds showed selective inhibitory effects against A431 cells with highly expressed wild type epidermal growth factor receptor (EGFR), indicating potential use in cancer therapy.
Novel Heterocyclic System Synthesis : Research by Muzychka et al. (2019) describes the synthesis of methyl 8-oxo-3H,8H-2a,5a,7-triazaacenaphthylene-2-carboxylate from ethyl 4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester. This demonstrates the compound's utility in creating novel heterocyclic systems, which can have various applications in medicinal chemistry.
Inhibitor Synthesis for Cancer Treatment : A study by Bhide et al. (2006) discusses the synthesis of 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of vascular endothelial growth factor receptor-2 kinase. These compounds, including BMS-540215, have shown robust preclinical in vivo activity in human tumor xenograft models, highlighting their potential as cancer treatments.
Cytotoxic Activity against Cancer Cell Lines : The research by Liu et al. (2020) on novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives containing triazine moieties showed that these compounds have significant cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents.
Metabolic Studies : The metabolism and disposition of [14C]Brivanib Alaninate, a drug containing a pyrrolo[2,1-f][1,2,4]triazine structure, were studied in rats, monkeys, and humans, as reported by Gong et al. (2011). This research provides insights into the metabolic pathways and disposition of drugs containing this chemical structure.
Mechanism of Action
Target of Action
Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate, also known as Methyl 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, is known to target mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .
Mode of Action
It is believed that the compound interacts with its target kinase, potentially altering its activity and leading to changes in the downstream signaling pathways .
Biochemical Pathways
This compound affects the MAPK signaling pathway, given its target is a part of this pathway . This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and response to stress .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. Given its target, it could potentially influence cell growth and differentiation, as well as the cellular response to stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its target .
Properties
IUPAC Name |
methyl 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(13)5-2-6-7(12)9-4-10-11(6)3-5/h2-4H,1H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQDYPYRSYZDNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=C1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735091 | |
Record name | Methyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900783-11-1 | |
Record name | Methyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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